molecular formula C15H16O5 B2515033 methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 694516-04-6

methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2515033
CAS No.: 694516-04-6
M. Wt: 276.288
InChI Key: OELIOHSMZRDCTF-UHFFFAOYSA-N
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Description

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic coumarin derivative characterized by a methoxy group at the 7-position, methyl groups at the 4- and 8-positions, and a methyl ester-linked acetate moiety at the 3-position of the coumarin core. Its synthesis typically involves the condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under sulfuric acid catalysis, yielding an off-white solid with an 86% yield and a molecular weight of 263.2 g/mol . Key spectral data include $ ^1H $ NMR signals at δ 7.14 (d, $ J = 8.2 \, \text{Hz} $) and 6.65 (d, $ J = 8.2 \, \text{Hz} $) for the aromatic protons, and $ ^{13}C $ NMR peaks confirming the ester carbonyl (δ 172.7) and coumarin lactone (δ 162.3) . The compound’s purity (>95%) is validated via HPLC, and its structural features make it a precursor for further functionalization, such as alkylation or aryl substitution at the 7-hydroxy group .

Properties

IUPAC Name

methyl 2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8-10-5-6-12(18-3)9(2)14(10)20-15(17)11(8)7-13(16)19-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELIOHSMZRDCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted coumarin derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Coumarins have been extensively studied for their anticancer properties. Research indicates that methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of coumarin could inhibit cell proliferation and induce apoptosis in human cancer cells, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects
    • The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This property suggests its potential use in treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Properties
    • This compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, indicating its potential as a natural antimicrobial agent .
  • Neuroprotective Effects
    • Recent investigations into the neuroprotective effects of coumarins have highlighted their potential in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a candidate for further research in neuroprotection .

Synthesis Methodologies

The synthesis of this compound typically involves the following steps:

  • Pechmann Condensation : This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form coumarin derivatives.
  • Functionalization : Subsequent reactions can introduce various substituents at different positions on the coumarin ring, enhancing its biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers treated lipopolysaccharide (LPS)-induced macrophages with this compound. The results showed a significant reduction in nitric oxide production and pro-inflammatory cytokine levels, supporting its use as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Trends and Functional Insights

Substituent Effects on Physical Properties: Bulkier substituents (e.g., biphenyl in EMAC10163g) reduce reaction yields (73.9%) compared to smaller groups (e.g., methoxy in the target compound, 86%) due to steric hindrance . Halogenated derivatives (e.g., EMAC10163h) exhibit higher melting points (188–190°C) than non-halogenated analogs, likely due to enhanced intermolecular interactions (halogen bonding, dipole-dipole) .

Biological Relevance: Derivatives with extended aryl groups (e.g., EMAC10163g, h) show inhibitory activity against tumor-associated carbonic anhydrases, suggesting substituent size and electronics modulate enzyme binding .

Synthetic Flexibility :

  • The target compound’s 7-methoxy group serves as a handle for further functionalization. For example, bromobenzyl bromide substitution yields methyl 2-(7-((3-bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate with 96% efficiency .

Analytical and Purity Considerations

All compounds are characterized via $ ^1H $/$ ^{13}C $ NMR, HRMS, and HPLC (≥95% purity) . For instance, the target compound’s LC/MS shows a molecular ion peak at m/z 263 (M+H⁺), confirming its molecular weight .

Biological Activity

Methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, a derivative of the coumarin class, has garnered attention for its potential biological activities. This compound, with a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol, is characterized by its unique chromenone structure, which is known for its diverse pharmacological properties.

PropertyValue
Chemical Name This compound
CAS Number 694516-04-6
Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various coumarin analogues against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogues showed moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to over 200 µg/mL against different strains. Specifically, compounds similar to methyl 2-(7-methoxy...) displayed notable activity against S. aureus, including methicillin-resistant strains .

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. In vitro tests revealed that certain coumarin derivatives inhibited the growth of fungal pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 6.25 µg/mL to 25 µg/mL . The structure–activity relationship (SAR) studies suggested that modifications in the substituents on the chromenone core significantly influence antifungal potency.

Anti-inflammatory and Antioxidant Properties

Methyl 2-(7-methoxy...) has also been investigated for its anti-inflammatory and antioxidant activities. Coumarins are known to modulate inflammatory pathways and exhibit scavenging activities against free radicals. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thus presenting a potential therapeutic avenue for inflammatory diseases .

The biological activity of methyl 2-(7-methoxy...) is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of specific enzymes, altering their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : It may influence signaling pathways associated with inflammation and oxidative stress.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes contributes to its antimicrobial effects.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on several coumarin derivatives highlighted the effectiveness of methyl 2-(7-methoxy...) against S. aureus. The compound exhibited a zone of inhibition measuring up to 28 mm at specific concentrations .
  • Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against C. albicans, revealing significant inhibition rates compared to standard antifungal agents .

Q & A

Q. What are the standard synthetic routes for methyl 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step process:

Core Chromenone Formation: Start with 7-methoxy-4,8-dimethylcoumarin-2-one as the intermediate.

Acetate Introduction: React the intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃) in refluxing ethanol or acetonitrile .

Purification: Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Optimization Tips:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Temperature Control: Reflux at 80–90°C ensures complete esterification.
  • Yield Improvement: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column (acetonitrile/water gradient) to confirm purity >95%.
    • NMR: Key signals include δ 3.75 (s, 3H, methoxy), δ 2.40 (s, 2H, acetate CH₂), and δ 6.5–8.0 (aromatic protons) .
    • Mass Spectrometry: ESI-MS m/z calculated for C₁₅H₁₆O₅: 276.1; observed: [M+H]⁺ 277.1 .

Q. What preliminary biological assays are recommended for screening this compound’s bioactivity?

Answer:

  • Antimicrobial: Broth microdilution assay (MIC against S. aureus, E. coli).
  • Antioxidant: DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid).
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Table 1: Example Bioactivity Data (Hypothetical)

Assay TypeResult (IC₅₀/MIC)Reference Compound
Antimicrobial32 µg/mLAmpicillin (8 µg/mL)
Antioxidant45 µMTrolox (25 µM)
Cytotoxicity18 µM (HeLa)Doxorubicin (0.5 µM)

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence this compound’s bioactivity?

Answer:

  • Methoxy Group Position: Moving the methoxy group from C7 to C6 (as in ) reduces antimicrobial activity due to altered electron distribution.
  • Ester vs. Acid: Hydrolysis to the carboxylic acid derivative (e.g., via NaOH) enhances solubility but may reduce membrane permeability .
  • Methyl vs. Ethyl Esters: Ethyl analogs () show lower cytotoxicity, suggesting steric effects modulate target interactions.

Methodological Approach:

  • SAR Studies: Synthesize analogs (e.g., halogenation at C8) and compare bioactivity using standardized assays .

Q. What advanced techniques resolve contradictions in reported bioactivity data across studies?

Answer: Contradictions (e.g., variable IC₅₀ values) may arise from:

  • Assay Conditions: Differences in solvent (DMSO vs. ethanol) or cell passage number.
  • Target Specificity: Use CRISPR-edited cell lines to isolate pathways (e.g., ROS-mediated apoptosis).
  • Molecular Docking: Validate interactions with targets like topoisomerase II or COX-2 using AutoDock Vina .

Q. How can X-ray crystallography clarify the compound’s conformation and intermolecular interactions?

Answer:

  • Crystal Growth: Diffuse hexane into an ethyl acetate solution to obtain single crystals.
  • Key Findings (Hypothetical):
    • Torsional Angles: The chromenone ring adopts a planar conformation (dihedral angle <5°).
    • Hydrogen Bonding: Methoxy oxygen forms H-bonds with adjacent acetate groups, stabilizing the crystal lattice .

Q. What computational methods predict metabolic stability and toxicity profiles?

Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate:
    • Metabolic Sites: Demethylation at C7 (major CYP450-mediated pathway).
    • hERG Inhibition Risk: Low (predicted IC₅₀ >10 µM).
  • MD Simulations: GROMACS simulations (50 ns) assess binding stability to serum albumin .

Q. How does this compound interact with serum proteins, and what are the implications for bioavailability?

Answer:

  • Fluorescence Quenching Assay:
    • Procedure: Incubate with BSA (0.1 mM) in PBS (pH 7.4); monitor emission at 340 nm (excitation: 280 nm).
    • Findings: Static quenching dominates (Ksv = 1.2 × 10⁴ M⁻¹), suggesting strong binding .
  • Implications: High protein binding may reduce free plasma concentration, necessitating dosage adjustments.

Q. What strategies mitigate photoinstability in chromenone derivatives during in vitro assays?

Answer:

  • Light Protection: Conduct experiments under amber light or use UV-filtered plates.
  • Stabilizers: Add 0.1% ascorbic acid to prevent oxidative degradation.
  • LC-MS Monitoring: Track degradation products (e.g., demethylated derivatives) .

Q. How can researchers design analogs to enhance blood-brain barrier (BBB) penetration?

Answer:

  • LogP Optimization: Aim for 2–3 (current LogP ~2.5). Introduce fluorine at C4 to improve lipid solubility.
  • P-gp Substrate Avoidance: Replace methoxy with trifluoromethyl () to evade efflux pumps.
  • In Silico BBB Prediction: Use BBB Predictor or admetSAR .

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